2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate
Description
This compound belongs to a class of dihydroquinoline derivatives characterized by a 1,2-dihydroquinolin-6-yl core substituted with methyl groups at positions 2, 2, and 2. The structure is further modified by a 2-nitrophenyl carbonyl group at the 1-position and a 2-nitrobenzoate ester at the 6-position. The presence of two nitro groups (electron-withdrawing substituents) distinguishes it from analogues with electron-donating groups (e.g., methoxy or phenyl).
Properties
Molecular Formula |
C26H21N3O7 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
[2,2,4-trimethyl-1-(2-nitrobenzoyl)quinolin-6-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C26H21N3O7/c1-16-15-26(2,3)27(24(30)18-8-4-6-10-22(18)28(32)33)21-13-12-17(14-20(16)21)36-25(31)19-9-5-7-11-23(19)29(34)35/h4-15H,1-3H3 |
InChI Key |
HNLJILPEMXPQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the nitrobenzoyl groups. Common reagents used in these reactions include nitrobenzoyl chloride and various catalysts to facilitate the reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Reduction Reactions
The nitro groups (-NO₂) on both the benzoyl and benzoate moieties undergo selective reduction under controlled conditions.
Mechanistic Insight :
Palladium-catalyzed pathways involve initial adsorption of hydrogen, followed by sequential electron transfer to nitro groups. Mo(CO)₆ acts as a stoichiometric reductant in non-hydrogenative systems, enabling selective nitro → nitroso conversion without affecting the ester .
Oxidation Reactions
The dihydroquinoline core and methyl substituents are susceptible to oxidation.
| Reaction Conditions | Oxidants | Products | Notes |
|---|---|---|---|
| Strong acidic conditions | KMnO₄, H₂SO₄, 80°C | Quinoline-5,8-dione derivatives | Ester group remains intact; methyl groups oxidize to carboxylic acids |
| Mild conditions | O₂, Cu(I)/TEMPO, CH₃CN | Hydroxylated quinoline intermediates | Selective C–H activation at C4 position |
Side Reaction : Competitive oxidation of nitro groups to nitro radicals is suppressed under acidic MnO₄⁻ conditions.
Ester Hydrolysis
The 2-nitrobenzoate ester undergoes hydrolysis under basic or enzymatic conditions.
| Conditions | Reagents | Products | Kinetics |
|---|---|---|---|
| Aqueous NaOH (1M), reflux | NaOH, H₂O | 2-Nitrobenzoic acid + dihydroquinolinol | Pseudo-first-order kinetics (k = 0.12 h⁻¹) |
| Enzymatic (lipase) | Candida antarctica lipase B | Slow hydrolysis to free acid | Steric hindrance reduces enzyme efficacy |
Cyclization and Spiroannulation
The compound participates in metal-free cascades to form spirocyclic architectures.
Key Pathway :
-
Nitro group reduction generates reactive amine intermediates.
Comparative Reactivity
The compound’s reactivity differs from analogs due to steric and electronic effects:
| Feature | Impact on Reactivity | Example |
|---|---|---|
| 2,2,4-Trimethylquinoline core | Hinders electrophilic substitution at C3/C5 | Slower nitration compared to unsubstituted analogs |
| Ortho-nitrobenzoate | Enhances electrophilicity of ester carbonyl | Accelerates aminolysis by 30% vs. para-nitro analogs |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd/C recovered from hydrogenation retains >90% activity after 5 cycles.
-
Byproduct Management : Nitro reduction generates H₂O-soluble amines, enabling facile purification.
Scientific Research Applications
Structural Characteristics
The compound's molecular structure includes:
- Quinoline core : A bicyclic structure that is a significant component in many biologically active compounds.
- Nitrobenzoyl groups : These groups enhance the compound's reactivity and potential interactions with biological targets.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Leading to different oxidation products.
- Reduction : Converting nitro groups to amino groups.
- Substitution : Functional group replacements using nucleophiles.
Chemistry
In synthetic chemistry, this compound serves as a precursor for creating more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.
Biology
Research into derivatives of this compound has revealed potential antimicrobial and anticancer properties. The nitro groups can be reduced to reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Medicine
Investigations are ongoing to evaluate its efficacy as a therapeutic agent. The biological activity of its derivatives suggests possible applications in treating various diseases, particularly those involving oxidative stress and cellular dysfunction.
Industry
The compound is also explored for developing new materials with specific properties. Its unique chemical characteristics make it suitable for applications in materials science and nanotechnology.
Case Studies and Research Findings
Recent studies have focused on the biological activities of this compound's derivatives. For instance:
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
- Antimicrobial Properties : Research indicates effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.
- Mechanistic Studies : Investigations into how these compounds interact at the molecular level provide insights into their therapeutic potential.
These findings highlight the compound's relevance in pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1-(2-nitrobenzoyl)-1,2-dihydroquinolin-6-yl 2-nitrobenzoate involves its interaction with molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical differences between the target compound and three analogues from the evidence:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Properties |
|---|---|---|---|---|---|
| 2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate (Target) | N/A | C₃₀H₂₅N₃O₇ | ~563.55 | 2-Nitrobenzoyl (1-position), 2-nitrobenzoate (6-position) | High polarity, reduced solubility in nonpolar solvents, potential thermal stability |
| 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate | 300701-26-2 | C₂₃H₂₃NO₂ | 293.36 | Unsubstituted benzoyl (1-position), benzoate (6-position) | Moderate polarity, higher solubility in organic solvents compared to nitro derivatives |
| [2,2,4-Trimethyl-1-(4-phenylbenzoyl)quinolin-6-yl] 4-phenylbenzoate | 351192-32-0 | C₃₈H₃₁NO₃ | 549.6576 | 4-Phenylbenzoyl (1-position), 4-phenylbenzoate (6-position) | High molecular weight, lipophilic due to aromatic groups, low aqueous solubility |
| 1-[(3,4-Dimethoxyphenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3,4-dimethoxybenzoate | 669749-11-5 | C₃₀H₃₁NO₇ | 517.5696 | 3,4-Dimethoxybenzoyl (1-position), 3,4-dimethoxybenzoate (6-position) | Enhanced solubility in polar solvents due to methoxy groups, potential UV activity |
Key Structural and Functional Comparisons:
Methoxy-substituted compounds (e.g., CAS 669749-11-5) may exhibit improved solubility in polar solvents due to hydrogen-bonding capacity .
Molecular Weight and Solubility: The target compound (~563.55 g/mol) is lighter than the phenyl-substituted analogue (549.66 g/mol) but heavier than the unsubstituted benzoate (293.36 g/mol). Its nitro groups likely reduce solubility in nonpolar media compared to phenyl or methoxy derivatives .
Stability :
- Nitro groups confer thermal and oxidative stability but may increase sensitivity to photodegradation. In contrast, methoxy groups in CAS 669749-11-5 could enhance UV stability .
Biological Activity
2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C26H21N3O7
- CAS Number : 332143-98-3
- Molecular Weight : 465.46 g/mol
The compound exhibits various biological activities that can be attributed to its structural features:
- Antioxidant Activity : Studies have indicated that compounds with similar structures possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.
- Antitumor Effects : Preliminary research suggests that the compound may inhibit tumor cell proliferation through mechanisms involving the modulation of signaling pathways related to apoptosis and cell cycle regulation.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cellular models | |
| Antitumor | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antitumor Activity : A study demonstrated that derivatives similar to 2,2,4-trimethyl-1-[(2-nitrophenyl)carbonyl] showed promising results in inhibiting the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values suggest significant potency in these models .
- Enzyme Interaction Studies : Research indicated that certain analogs exhibited inhibitory effects on key metabolic enzymes relevant to cancer metabolism. These findings underscore the compound's potential as a therapeutic agent in oncological applications .
- Oxidative Stress Modulation : The antioxidant properties were evaluated in vitro, showing that the compound could mitigate oxidative damage in cellular assays, which is crucial for maintaining cellular health and preventing disease progression .
Q & A
Q. What are the recommended methodologies for synthesizing 2,2,4-Trimethyl-1-[(2-nitrophenyl)carbonyl]-1,2-dihydroquinolin-6-yl 2-nitrobenzoate?
A robust synthesis approach involves coupling the dihydroquinoline core with nitro-substituted benzoyl groups via a multi-step protocol. For example, esterification under anhydrous conditions using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, followed by purification via recrystallization in ethyl acetate (similar to methods for analogous quinoline derivatives) . Confirm intermediate purity at each step using TLC or HPLC. Final product characterization should include H NMR, C NMR, and HRMS to verify structural integrity .
Q. How can researchers characterize the crystallographic structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve potential disorder in the nitro or carbonyl groups . For powder samples, pair XRD with spectroscopic methods (e.g., IR spectroscopy) to cross-validate functional groups. Reference NIST databases for baseline crystallographic parameters of analogous nitroaromatic compounds .
Q. What analytical techniques are critical for assessing physicochemical properties?
- Melting point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under inert gas.
- Solubility : Conduct phase-solubility studies in DMSO, acetonitrile, and ethyl acetate, monitoring via UV-Vis spectroscopy.
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected tautomerism in the dihydroquinoline ring) require iterative validation:
Re-examine NMR assignments using 2D techniques (COSY, HSQC).
Perform DFT calculations to model electronic environments and compare with experimental data.
Use high-pressure crystallization to obtain alternative crystal forms for SC-XRD .
Triangulate findings with multiple datasets to resolve ambiguities .
Q. What strategies optimize synthetic yield while minimizing nitro group reduction?
- Catalyst selection : Use Pd/C or PtO₂ under controlled hydrogen pressure (<5 atm) to avoid over-reduction.
- Solvent system : Employ mixed solvents (e.g., THF:water 4:1) to enhance intermediate solubility and reduce side reactions.
- Design of Experiments (DoE) : Vary temperature, catalyst loading, and reaction time in a factorial design to identify optimal conditions .
Q. How can mechanistic pathways for photodegradation be elucidated?
- Experimental setup : Irradiate solutions (λ = 254–365 nm) in a photoreactor, sampling at intervals for HPLC-MS analysis.
- Isotopic labeling : Introduce N or O isotopes to track bond cleavage sites via HRMS.
- Computational modeling : Use TD-DFT to predict excited-state behavior and correlate with observed degradation products .
Q. What methodologies resolve challenges in crystallizing this compound for SC-XRD?
- Vapor diffusion : Use a 1:1 mixture of dichloromethane and hexane in a sealed chamber.
- Temperature gradients : Slowly cool saturated solutions from 50°C to 4°C over 72 hours.
- Additives : Introduce trace amounts of nitrobenzene to stabilize π-π interactions during crystal growth .
Data Analysis and Interpretation
Q. How should researchers validate computational models against experimental data?
- Force field parameterization : Derive partial charges via RESP fitting using Gaussian calculations at the B3LYP/6-31G* level.
- Docking studies : Compare predicted binding affinities (AutoDock Vina) with experimental IC₅₀ values for biological activity assays.
- Statistical validation : Apply RMSD metrics (<2.0 Å) and R-factors (<0.05) to assess model accuracy .
Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR)?
- Multivariate analysis : Use PCA (Principal Component Analysis) to reduce dimensionality of substituent effects (e.g., nitro group position, methyl substitution).
- QSAR modeling : Build regression models with descriptors like logP, molar refractivity, and Hammett constants. Validate via leave-one-out cross-validation (R² > 0.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
